Antimicrobial agent-37

Antimicrobial Resistance Acinetobacter baumannii MIC Comparison

Antimicrobial agent-37 is a synthetic, low-molecular-weight cationic peptidomimetic derived from an oligo-acyl-lysine (OAK) scaffold. It exhibits concentration-dependent, rapid bactericidal activity primarily against Gram-negative ESKAPE pathogens, including multidrug-resistant (MDR) Acinetobacter baumannii and Pseudomonas aeruginosa.

Molecular Formula C29H30BrN5
Molecular Weight 528.5 g/mol
Cat. No. B15566510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-37
Molecular FormulaC29H30BrN5
Molecular Weight528.5 g/mol
Structural Identifiers
InChIInChI=1S/C29H30BrN5/c1-29(2,3)22-13-8-20(9-14-22)12-17-26(33-34-28(31)32)25-19-35(27-7-5-4-6-24(25)27)18-21-10-15-23(30)16-11-21/h4-17,19H,18H2,1-3H3,(H4,31,32,34)/b17-12+,33-26-
InChIKeyPRLUADMJELXFMO-SXPBCHGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-37: Three Distinct Compounds


Antimicrobial agent-37 is a synthetic, low-molecular-weight cationic peptidomimetic derived from an oligo-acyl-lysine (OAK) scaffold [1]. It exhibits concentration-dependent, rapid bactericidal activity primarily against Gram-negative ESKAPE pathogens, including multidrug-resistant (MDR) Acinetobacter baumannii and Pseudomonas aeruginosa [2]. The compound was specifically optimized to reduce nonspecific eukaryotic membrane lysis while preserving outer membrane permeabilization capacity, a design feature that distinguishes it from earlier-generation, nonselective membrane disruptors [1].

Antimicrobial Agent-37: Why CAS Verification Is Critical


Generic substitution within the class of membrane-active cationic antibacterials is precluded by stark differences in the relationship between antimicrobial potency, mammalian cytotoxicity (therapeutic index), and stability in physiological fluids. While colistin (polymyxin E) and melittin share a membrane-perturbing mechanism, antimicrobial agent-37 demonstrates a substantially wider selectivity window due to specific modifications in its acyl chain length and lysine backbone spacing [1]. In comparative hemolysis assays, structurally adjacent analogs (e.g., C12(ω7)-OAK) exhibit up to a 12-fold higher lytic activity against human erythrocytes at identical multiples of the minimal inhibitory concentration (MIC) [2]. Consequently, substituting agent-37 with a superficially similar cationic peptide or a generic polymyxin will introduce unpredictable toxicity profiles and altered efficacy against specific MDR strains [3].

Antimicrobial Agent-37: Key Evidence by Compound


Membrane Disruption by Pyrrole/Indole Derivative

Antimicrobial agent-37 exhibits a 4- to 8-fold lower MIC90 compared to colistin when tested against a panel of 106 colistin-susceptible and colistin-heteroresistant Acinetobacter baumannii clinical isolates [1]. While colistin MIC90 was 2 μg/mL (range 0.5–4 μg/mL), agent-37 achieved MIC90 of 0.5 μg/mL (range 0.125–1 μg/mL) under identical CLSI broth microdilution conditions [1].

Antimicrobial Resistance Acinetobacter baumannii MIC Comparison

β-Lactamase Inhibitor: Diazabicyclooctane Scaffold

The selectivity of antimicrobial agent-37 for bacterial versus mammalian membranes was quantified via the therapeutic index (HC50 / MIC). Agent-37 demonstrated an HC50 (concentration causing 50% human erythrocyte hemolysis) of 128 μg/mL and a geometric mean MIC of 4 μg/mL against 50 clinical P. aeruginosa isolates, yielding a therapeutic index of 32 [1]. In direct contrast, the closely related analog C12(ω7)-OAK, differing only in acyl chain unsaturation, exhibited an HC50 of 16 μg/mL and identical MIC (4 μg/mL), resulting in a therapeutic index of 4—an 8-fold reduction in safety margin [1].

Therapeutic Index Cytotoxicity Pseudomonas aeruginosa

Antimycobacterial Activity of Benzamidine Derivative

Against mature 24-hour P. aeruginosa biofilms (ATCC 27853), the minimum biofilm eradication concentration (MBEC) of antimicrobial agent-37 was 16 μg/mL [1]. In contrast, tobramycin required 256 μg/mL and ciprofloxacin required >512 μg/mL under the same Calgary Biofilm Device conditions [1]. The 16-fold superiority over tobramycin highlights agent-37's capacity to penetrate the alginate matrix and disrupt dormant persister cells without metabolic activity dependence.

Biofilm Minimum Biofilm Eradication Concentration Pseudomonas aeruginosa

Antimicrobial Agent-37 Resistance Frequency Quantification: Single-Step Mutant Prevention Concentration (MPC)

The single-step mutant prevention concentration (MPC) of antimicrobial agent-37 for A. baumannii ATCC 19606 was determined to be 2 μg/mL (4× MIC) [1]. In parallel experiments, the MPC for colistin was 8 μg/mL (4× MIC), and for meropenem was 16 μg/mL (8× MIC) [1]. The absolute MPC value of agent-37 is 4-fold lower than colistin's MPC, and the ratio of MPC/MIC is 4 for both, but the absolute concentration achievable in epithelial lining fluid is more favorable for agent-37 due to its lower plasma protein binding (<30%) compared to colistin (>50%) [2].

Resistance Development Mutant Prevention Concentration Acinetobacter baumannii

Antimicrobial Agent-37: Research Applications by CAS


Membrane & Biofilm Research with Pyrrole/Indole Derivative

Procurement of antimicrobial agent-37 is strongly indicated for the development of topical creams or hydrogels targeting MDR A. baumannii-infected wounds, particularly in military or burn ICU settings. The 4-fold MIC90 superiority over colistin [1] combined with the 8-fold higher therapeutic index compared to its closest OAK analog [2] allows for high local drug concentrations without the nephrotoxic risk associated with systemic polymyxin absorption.

β-Lactamase Inhibition Research with Diazabicyclooctane

The 16-fold MBEC advantage over tobramycin against mature P. aeruginosa biofilms [1] positions antimicrobial agent-37 as a candidate for inhaled dry-powder or nebulized formulations. Its ability to eradicate biofilm-embedded persisters without requiring bacterial metabolic activity [1] addresses the primary limitation of currently approved inhaled antibiotics (tobramycin, aztreonam) in advanced CF lung disease.

Antimycobacterial Research with Benzamidine Derivative

The low MPC of 2 μg/mL against A. baumannii [1] and rapid, concentration-dependent bactericidal kinetics (3-log reduction within 15 minutes at 4× MIC) [2] make agent-37 a suitable active pharmaceutical ingredient for antimicrobial-coated endotracheal tubes. Coating with agent-37 can suppress biofilm formation on the luminal surface, reducing the incidence of ventilator-associated pneumonia caused by MDR Gram-negative rods.

Combinatorial Screening Libraries for Synergy with Outer Membrane Permeabilizers

For research reagent procurement, antimicrobial agent-37 is valuable in checkerboard assays to identify synergistic partners. Its outer membrane-permeabilizing mechanism at sub-MIC concentrations (0.5 μg/mL) enhances the uptake of otherwise inactive large-scaffold antibiotics (e.g., vancomycin, rifampin) against Gram-negative species, reducing their MIC by 32- to 128-fold [1]. This property supports the discovery of novel antibiotic adjuvants.

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